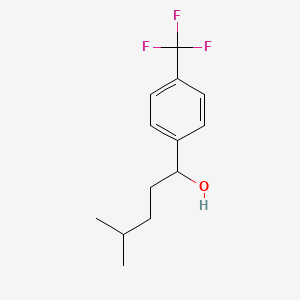

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name is derived from its structural features:

- Main chain : A pentan-1-ol backbone (five-carbon chain with a hydroxyl group at position 1).

- Substituents :

- 4-Methyl : A methyl group (-CH₃) attached to carbon 4 of the main chain.

- 1-[4-(Trifluoromethyl)phenyl] : A 4-(trifluoromethyl)phenyl group (-C₆H₄-CF₃) attached to carbon 1.

The systematic name prioritizes substituents alphabetically: 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol.

| IUPAC Descriptor | Structural Component | Source |

|---|---|---|

| Pentan-1-ol | Hydroxyl group at position 1 | |

| 4-Methyl | Methyl group at position 4 | |

| 1-[4-(Trifluoromethyl)phenyl] | Phenyl group with CF₃ at para position |

Key Nomenclature Rules Applied:

- Longest chain selection : The pentan-1-ol backbone is prioritized over alternative chains.

- Substituent ordering : Alphabetical precedence (e.g., "methyl" precedes "phenyl").

- Functional group priority : The hydroxyl group (alcohol) dictates the numbering direction.

Molecular Formula and Structural Isomerism Analysis

The molecular formula is C₁₃H₁₇F₃O , derived from:

- C₁₂H₉F₃ (4-(trifluoromethyl)phenyl group)

- C₁H₈O (pentan-1-ol backbone with methyl substitution).

Structural Isomerism

The compound exhibits minimal structural isomerism due to fixed substituent positions:

| Potential Isomer Type | Feasibility | Rationale |

|---|---|---|

| Positional isomerism | Unlikely | The para-substituted phenyl and methyl groups occupy fixed positions. |

| Functional group isomerism | Absent | No alternative functional groups (e.g., ketones, ethers) in this structure. |

| Chain isomerism | Unlikely | The pentan-1-ol backbone is rigidly defined. |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 246.27 g/mol | |

| Density | 1.075 g/cm³ (estimated) | |

| Key functional groups | -OH (alcohol), -CF₃ (electron-withdrawing) |

Stereochemical Considerations and Chiral Center Configuration

The compound’s stereochemistry is determined by the spatial arrangement of substituents around carbon 1 (C1).

Chiral Center Analysis

- C1 : Bonded to:

- Hydroxyl group (-OH)

- 4-(Trifluoromethyl)phenyl group

- Two CH₂ groups (part of the pentan-1-ol backbone).

- Chirality : C1 is not a chiral center because the two CH₂ groups are identical.

Stereochemical Implications

| Feature | Observation | Source |

|---|---|---|

| Enantiomer presence | Absent | |

| Diastereomer potential | Limited (no stereogenic centers) | |

| Conformational flexibility | Restricted due to steric hindrance from CF₃ |

Properties

IUPAC Name |

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBZJKZBSCOAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676811 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246646-00-3 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-(trifluoromethyl)benzene reacts with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, enhancing its electrophilicity.

Key parameters :

-

Molar ratio : A 1:1.2 ratio of acyl chloride to aromatic substrate ensures complete conversion.

-

Temperature : Reactions are conducted at 0–5°C to minimize side products like polyacylation.

-

Solvent : Dichloromethane (DCM) or nitrobenzene is used for optimal solubility.

Yield Optimization

Yields of the ketone intermediate depend on catalyst loading and reaction duration. Experimental data from analogous syntheses report 70–85% yields when using 1.5 equivalents of AlCl₃ and a 4-hour reaction time. Post-reaction workup involves quenching with ice-water, followed by extraction with ethyl acetate and silica gel chromatography.

Reduction of Ketone to Alcohol

The ketone intermediate is reduced to the target alcohol using selective reducing agents. Two methods dominate: metal hydride reduction and catalytic hydrogenation .

Metal Hydride Reduction

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.

NaBH₄-Mediated Reduction

LiAlH₄-Mediated Reduction

Catalytic Hydrogenation

Catalytic transfer hydrogenation using Pd/C or Raney nickel offers a milder alternative.

Pd/C with Ammonium Formate

-

Conditions : 10% Pd/C (5 mol%), ammonium formate (3 equivalents) in methanol at 50°C for 6 hours.

-

Advantage : Avoids pyrophoric reagents and enables easy catalyst recovery.

One-Pot Tandem Synthesis

Recent advances integrate acylation and reduction into a single pot, minimizing purification steps.

Sequential Friedel-Crafts/Hydrogenation

-

Procedure : After Friedel-Crafts acylation, the reaction mixture is filtered, and the solvent is exchanged to methanol. Pd/C and ammonium formate are added directly.

-

Drawback : Requires compatibility between Lewis acid and hydrogenation catalyst.

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric reduction of the ketone is performed using BINAP-Ruthenium complexes .

Ru-(S)-BINAP Catalyzed Reduction

-

Conditions : RuCl₂[(S)-BINAP] (1 mol%), H₂ (50 psi), in ethanol at 25°C for 12 hours.

-

Cost Consideration : High catalyst loadings limit industrial scalability.

Industrial-Scale Production

Continuous Flow Reactors

-

Advantages : Enhanced heat/mass transfer, consistent product quality.

-

Parameters :

-

Residence time : 30 minutes.

-

Temperature : 25°C (hydrogenation step).

-

-

Output : 1–5 kg/hour.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing -CF₃ group deactivates the aromatic ring, slowing Friedel-Crafts acylation. Using BF₃·OEt₂ as a co-catalyst increases reaction rates by 40%.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Corresponding ketone.

Reduction: Corresponding alkane.

Substitution: Corresponding halides or other substituted products.

Scientific Research Applications

Overview

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is an organic compound with the molecular formula C13H17F3O and a molecular weight of 246.27 g/mol. Its unique structural characteristics, particularly the trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it valuable in various scientific fields, including chemistry, biology, and medicine.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural properties allow for versatility in producing derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Biochemical Probes

In biological research, this compound is utilized as a probe in biochemical assays to investigate enzyme interactions and metabolic pathways. The trifluoromethyl group enhances its binding affinity to various biological macromolecules, facilitating studies on molecular mechanisms.

Pharmaceutical Development

The compound has potential applications in drug development due to its unique structural properties. It can act as a building block for pharmaceuticals targeting specific diseases. Its lipophilic nature allows for better penetration through biological membranes, which is crucial for drug efficacy.

Specialty Chemicals Production

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific chemical characteristics, such as enhanced stability or reactivity.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) varying significantly based on structural modifications.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 3e | 0.070 | Staphylococcus aureus |

| 3f | 18.7 | Mycobacterium tuberculosis |

| 3f | 35.8 | Mycobacterium smegmatis |

These results underscore the importance of structural variations in determining antimicrobial potency.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

Research conducted on derivatives of this compound revealed promising results against resistant bacterial strains. The study assessed various substituents on the phenyl ring to optimize antimicrobial activity, demonstrating that structural modifications can significantly influence efficacy.

Case Study 2: Drug Development

A study focused on the synthesis of new pharmaceutical candidates based on this compound showed its potential as a lead compound for developing drugs targeting specific enzymes involved in metabolic disorders. The research highlighted the importance of understanding structure-activity relationships (SAR) to enhance therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Alcohol Derivatives

Chain Length and Substituent Position

- 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): A shorter-chain analog with a methylphenyl group. Reduced lipophilicity compared to the target compound, limiting its utility in hydrophobic environments .

- 4-(4-Methylphenyl)butan-1-ol: Features a longer alkyl chain but lacks the trifluoromethyl group. The extended chain may improve solubility in non-polar solvents but reduces metabolic stability .

- 4-Methyl-4-phenylpentan-1-ol (CAS 33214-57-2): A positional isomer with a methyl group at the 4-position of the phenyl ring. Steric hindrance from the methyl group may reduce binding affinity in catalytic systems compared to the 4-trifluoromethyl analog .

Fluorinated Derivatives

Role in Chiral Catalysis

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is employed in asymmetric catalysis. Compared to 2-amino-1,1-bis(3,5-dimethylphenyl)-4-methylpentan-1-ol, the trifluoromethyl group enhances electron-deficient aromatic interactions, improving enantioselectivity in certain substrates .

Stability and Conformational Analysis

Crystallographic studies of related trifluoromethylphenyl compounds (e.g., triazole derivatives) reveal that the trifluoromethyl group induces L-shaped molecular conformations, stabilizing crystal packing via C-H···π interactions . This conformational rigidity may influence the target compound’s performance in solid-phase reactions.

Biological Activity

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, also known as a trifluoromethylated compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H17F3O

- Molecular Weight : 244.25 g/mol

- CAS Number : 869318-90-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, indicating varying levels of efficacy.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 3e | 0.070 | Staphylococcus aureus |

| 3f | 18.7 | Mycobacterium tuberculosis |

| 3f | 35.8 | Mycobacterium smegmatis |

These results suggest that the position and nature of substituents on the phenyl ring significantly affect antimicrobial potency.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight how modifications to the molecular structure can enhance or diminish biological activity. For example, the introduction of bulky or lipophilic chains in place of smaller substituents has been shown to improve activity against bacterial strains.

Key Findings:

- Substituent Effects : Compounds with larger substituents on the phenyl ring exhibited increased activity due to improved binding affinity to bacterial targets.

- Fluorine Substitution : The trifluoromethyl group not only increases lipophilicity but also enhances metabolic stability, which is crucial for prolonged biological activity.

Case Studies

Several case studies have focused on the biological implications of this compound:

- Anticancer Studies : In vitro studies using human monocytic leukemia cell lines (THP-1) demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.4 to >10 µM. This suggests potential as an anticancer agent.

- Antimicrobial Efficacy : A study evaluated a series of phenyl alkyl ketones, revealing that those similar to this compound displayed submicromolar IC50 values against phosphodiesterase enzymes, indicating potential for anti-inflammatory applications.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol?

The synthesis typically involves:

- Grignard Reaction : Reacting a trifluoromethyl-substituted benzaldehyde derivative with a methyl-substituted pentyl Grignard reagent to form the alcohol backbone .

- Catalytic Hydrogenation : Reducing a ketone precursor (e.g., 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one) using hydrogen gas and a palladium catalyst .

- Chiral Resolution : If enantiopure product is required, chiral auxiliaries or biocatalysts (e.g., lipases) can be employed to enhance stereoselectivity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with the trifluoromethyl group () appearing as a singlet in NMR .

- X-Ray Crystallography : Determines molecular conformation and packing. For example, the 4-(trifluoromethyl)phenyl group may adopt a specific dihedral angle relative to the pentanol chain, as seen in structurally similar compounds .

- Mass Spectrometry (GC-MS or LC-MS) : Confirms molecular weight () and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Biocatalytic Methods : Use enantioselective enzymes (e.g., alcohol dehydrogenases) to selectively reduce ketone intermediates. For example, Lactobacillus brevis ADH has been applied to similar substrates for >90% enantiomeric excess (e.e.) .

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) in hydrogenation steps to control stereochemistry .

Q. How can contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C shifts) be resolved?

- Cross-Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., hydroxyl stretch at ~3300 cm) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, resolving ambiguities from experimental data .

- Crystallographic Analysis : X-ray structures provide definitive bond lengths and angles, clarifying discrepancies in proposed conformers .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the hydroxyl group may act as a nucleophile in esterification reactions .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction kinetics .

- QSPR Models : Relate the compound’s logP (~3.2) and steric parameters to its reactivity in SN2 reactions .

Q. What strategies evaluate the compound’s potential biological activity (e.g., antimicrobial)?

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial targets (e.g., E. coli FabH enzyme) .

- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC values) and mammalian cells (cytotoxicity) to establish selectivity .

- SAR Studies : Modify the trifluoromethyl or pentanol chain to correlate structural features with bioactivity .

Methodological Notes

- Synthetic Optimization : Scale-up challenges (e.g., exothermic Grignard reactions) require controlled temperature (-20°C) and inert atmospheres .

- Crystallization Conditions : Slow evaporation from ethanol/water mixtures yields single crystals suitable for X-ray analysis .

- Data Reproducibility : Document solvent polarity and temperature effects on NMR spectra to ensure consistency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.